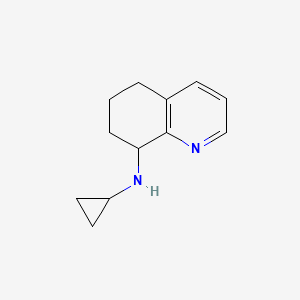

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine

Description

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine is a tetrahydroquinoline derivative featuring a cyclopropyl substituent on the amine group. The tetrahydroquinoline core is critical for interactions in both medicinal and catalytic applications, with substituents modulating electronic, steric, and stereochemical effects .

Properties

IUPAC Name |

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-9-4-2-8-13-12(9)11(5-1)14-10-6-7-10/h2,4,8,10-11,14H,1,3,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCMPFLXANRCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 5,6,7,8-tetrahydroquinoline in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted tetrahydroquinolines .

Scientific Research Applications

Chemical Properties and Structure

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine has the molecular formula and a molecular weight of 148.20 g/mol. Its structure features a tetrahydroquinoline core with a cyclopropyl substituent. This unique structure contributes to its diverse biological activities.

Biological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of tetrahydroquinoline derivatives, including N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine, in cancer treatment. Research indicates that these compounds can affect cell cycle phases and induce mitochondrial membrane depolarization in cancer cells. For instance, one study demonstrated that certain derivatives exhibited significant inhibitory effects on tumor cell lines with IC50 values as low as 0.6 µM against HCT-116 cells . The mechanism involves targeting regulatory subunits of the proteasome, enhancing their stability compared to precursor compounds.

2. CXCR4 Antagonism

Another promising application is in the inhibition of the CXCR4 receptor, which is implicated in cancer progression and HIV infection. N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine has been identified as a scaffold for developing novel CXCR4 antagonists . Compounds derived from this structure have shown potent activity against CXCR4 with IC50 values around 6.25 nM. This suggests potential for treating conditions where CXCR4 plays a critical role, including various cancers and HIV.

3. Antimycobacterial Activity

The compound's derivatives have also been explored for their antimycobacterial properties against Mycobacterium tuberculosis. A study indicated that modifications to the tetrahydroquinoline structure could enhance anti-tubercular activity significantly . The presence of specific functional groups was found to improve binding affinity to target proteins involved in bacterial metabolism.

Case Study 1: Cancer Treatment

In a study published in Molecules, researchers synthesized several tetrahydroquinoline derivatives and evaluated their anticancer properties against various cell lines. The most active compound demonstrated robust cytotoxicity and affected mitochondrial functions critical for cancer cell survival . This highlights the therapeutic potential of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives in oncology.

Case Study 2: HIV Research

A study focused on the development of CXCR4 antagonists derived from tetrahydroquinoline structures revealed that N-cyclopropyl variants exhibited significant potency against HIV-infected cells. The structural modifications led to improved pharmacokinetic profiles while maintaining high biological activity . This research underscores the compound's potential role in antiviral therapies.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula: C₉H₁₂N₂ (base structure; substituents vary) .

- Stereochemistry: Chiral centers (if present) significantly influence activity, as seen in enantiomers of 2-methyl derivatives .

Comparison with Structurally Similar Compounds

Key Observations :

- The methyl-substituted derivative (Me-CAMPY) shows the highest biological relevance, with IC₅₀ values in the low micromolar range against cancer cell lines .

- Bulkier substituents (e.g., butyl, trifluoroethyl) are less explored for biological activity but are utilized in catalysis or as intermediates .

Biological Activity

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine features a tetrahydroquinoline core with a cyclopropyl group attached. This unique structure contributes to its distinct chemical and biological properties. The compound is known to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

The mechanisms through which N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine exerts its biological effects are still under investigation. However, preliminary studies suggest that it interacts with specific molecular targets involved in cell proliferation and apoptosis. The binding affinity to certain enzymes or receptors may modulate their activity, leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi with promising results. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown notable anticancer properties. A study evaluated its cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 10.5 |

| A2780 (ovarian carcinoma) | 7.2 |

| HT-29 (colorectal carcinoma) | 12.3 |

The compound was found to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production .

Case Studies

- Study on Antiproliferative Activity : A recent investigation into the antiproliferative effects of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine demonstrated significant cytotoxicity across multiple cancer cell lines. The mechanism involved changes in cell cycle progression and induction of apoptosis through mitochondrial pathways .

- Comparison with Similar Compounds : In comparative studies with structurally related compounds such as 5,6,7,8-tetrahydroquinolin-8-amine (lacking the cyclopropyl group), N-cyclopropyl derivatives exhibited enhanced stability and reactivity due to the cyclopropyl substituent. This structural modification appears to improve the overall biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.